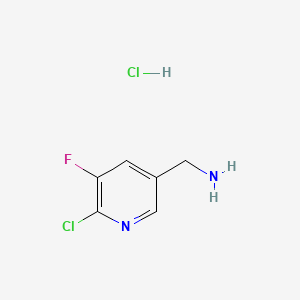

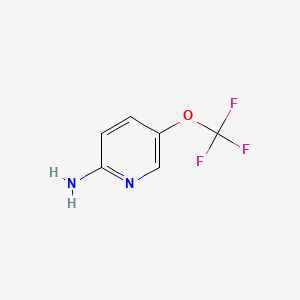

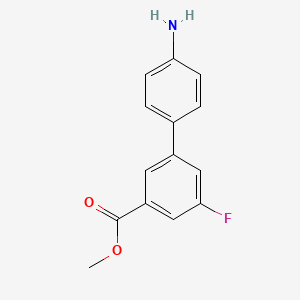

![molecular formula C14H11BrN2O3S B566981 6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1313712-42-3](/img/structure/B566981.png)

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (6-Bromo-3-Methoxybenzylthieno[3,2-d]pyrimidine-2,4-dione) is an organic compound with a molecular weight of 413.32 g/mol, and is an important reagent in organic synthesis. It is a colorless to yellow solid at room temperature and has a melting point of 198-200°C. 6-Bromo-3-Methoxybenzylthieno[3,2-d]pyrimidine-2,4-dione is an important synthetic intermediate for the preparation of various heterocyclic compounds and is used in various industries such as pharmaceuticals, agrochemicals, and industrial chemicals.

Applications De Recherche Scientifique

Biological Activities of Pyrazoline Derivatives

Field

Biological Sciences Summary: Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities. They have been used in the development of many new promising drugs due to their confirmed biological and pharmacological activities . Methods: The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential, and survival rate . Results: The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

CDK2 Inhibitors

Field

Medical and Pharmaceutical Sciences Summary: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds . Methods: The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Results: Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Transformations of Thieno[2,3-d]pyrimidines

Field

Organic Chemistry Summary: The study found that 4-methoxy derivatives of thieno[2,3-d]pyrimidines undergo a thermal rearrangement into 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones . Methods: The study involved the thermal rearrangement of 4-methoxy derivatives of thieno[2,3-d]pyrimidines . Results: The results showed that these compounds can be transformed into 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones .

Antitumor Activity of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines

Field

Medical and Pharmaceutical Sciences Summary: Amino derivatives of fused furo(thieno)[3,2-d]pyrimidines have shown a broad spectrum of biological activity . These compounds are PI3 kinase p110a and phosphodiesterase type 4 inhibitors, and they possess antimicrobial and antifungal activities . Methods: The study involved the synthesis of new heterocyclic compounds derived from thieno[2,3-d]pyridazine . Results: The results showed that these compounds have extreme importance in medicinal chemistry, exhibiting pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal and plant growth regulatory properties .

Propriétés

IUPAC Name |

6-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)7-17-13(18)12-10(16-14(17)19)6-11(15)21-12/h2-6H,7H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBREPWFFGWEGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)Br)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143681 |

Source

|

| Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

1313712-42-3 |

Source

|

| Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

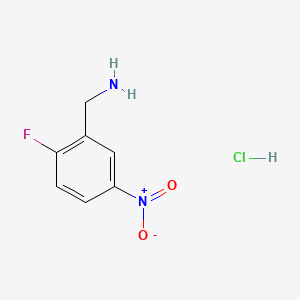

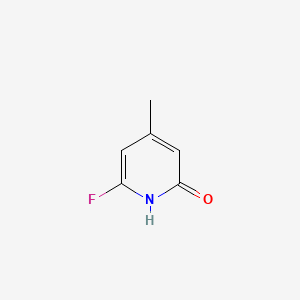

![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)

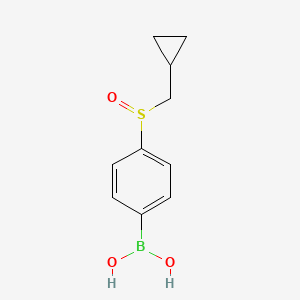

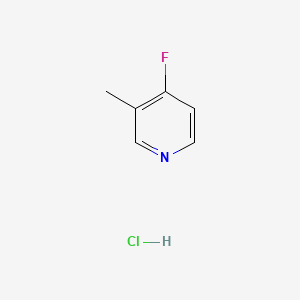

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

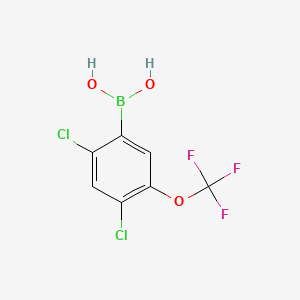

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)